Digitoxigénine

Vue d'ensemble

Description

La digitoxigénine est un cardénolide, un type de stéroïde lactone, et est l'aglycone de la digitoxine. Il s'agit d'un composé naturel présent dans les feuilles des espèces de Digitalis, telles que Digitalis lanata. La this compound est connue pour son rôle dans les glycosides cardiaques, qui sont utilisés pour traiter les affections cardiaques telles que l'insuffisance cardiaque congestive et les arythmies .

Applications De Recherche Scientifique

Digitoxigenin has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing other cardenolides and glycosides.

Biology: Studied for its effects on cellular processes and enzyme activities.

Mécanisme D'action

Target of Action

Digitoxigenin, a cardenolide, primarily targets the Na+/K±ATPase membrane pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Digitoxigenin interacts with its target, the Na+/K±ATPase pump, and inhibits its function . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

It is known that cardenolides like digitoxigenin are involved in various biochemical pathways, including terpenoid backbone biosynthesis, sesquiterpenoid and triterpenoid biosynthesis, steroid biosynthesis, carotenoid biosynthesis, diterpenoid biosynthesis, and flavonoid biosynthesis .

Pharmacokinetics

Studies on digitoxin, a glycoside of digitoxigenin, suggest that it is distributed to tissues at about the same rate as digoxin but more slowly than ouabain . The apparent volume of distribution calculated with total serum digitoxin concentrations was found to be 0.6lf/kg .

Result of Action

The inhibition of the Na+/K±ATPase pump by digitoxigenin leads to alterations in the mitochondrial membrane potential, increases the levels of reactive oxygen species, and induces the accumulation of lipid bodies in the cells . These changes can lead to cell death, making digitoxigenin a potential therapeutic agent against certain types of cancer cells .

Action Environment

Environmental factors can influence the action of digitoxigenin. For instance, the cytotoxic effects of digitoxigenin can be enhanced when it is incorporated into Pluronic® F127-based polymeric micelles . This formulation was found to induce better parasitological and immunological responses when compared with digitoxigenin alone . Furthermore, the topical application of digitoxigenin in olive oil or alginate solution has been shown to significantly improve wound healing .

Analyse Biochimique

Biochemical Properties

Digitoxigenin plays a crucial role in biochemical reactions by inhibiting the sodium-potassium ATPase pump. This inhibition increases the intracellular concentration of sodium ions, which in turn affects the calcium ion concentration through the sodium-calcium exchanger. The increased calcium ion concentration enhances cardiac muscle contraction . Digitoxigenin interacts with various enzymes and proteins, including the sodium-potassium ATPase pump, which is a key target in its mechanism of action .

Cellular Effects

Digitoxigenin has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, digitoxigenin has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and causing mitochondrial membrane potential alterations . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of digitoxigenin involves its binding to the sodium-potassium ATPase pump, leading to its inhibition. This inhibition results in an increase in intracellular sodium ions, which subsequently increases intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium ion concentration enhances cardiac muscle contraction and exerts positive inotropic effects . Digitoxigenin also induces changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of digitoxigenin change over time. Studies have shown that digitoxigenin is stable and retains its activity over extended periods. Its long-term effects on cellular function can include alterations in mitochondrial membrane potential and increased levels of reactive oxygen species . These changes can lead to apoptosis and other cellular responses over time .

Dosage Effects in Animal Models

The effects of digitoxigenin vary with different dosages in animal models. At therapeutic doses, digitoxigenin improves cardiac function by enhancing cardiac muscle contraction. At high doses, it can cause toxic effects such as arrhythmias, nausea, and vomiting . The threshold for these adverse effects varies among different animal models, but they are generally observed at doses higher than those used for therapeutic purposes .

Metabolic Pathways

Digitoxigenin is involved in metabolic pathways related to the synthesis of cardiac glycosides. It is metabolized in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the kidneys . The metabolic pathways of digitoxigenin involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

Digitoxigenin is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Within cells, digitoxigenin interacts with transporters and binding proteins that influence its localization and accumulation . The distribution of digitoxigenin is influenced by its binding to the sodium-potassium ATPase pump, which is present in various tissues .

Subcellular Localization

The subcellular localization of digitoxigenin is primarily associated with the sodium-potassium ATPase pump, which is located in the plasma membrane. This localization is crucial for its activity, as it allows digitoxigenin to inhibit the pump and exert its effects on intracellular ion concentrations . Additionally, digitoxigenin can affect mitochondrial function by altering the mitochondrial membrane potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La digitoxigénine peut être synthétisée par hydrolyse de la digitoxine. Le procédé implique l'utilisation d'une hydrolyse acide ou enzymatique pour décomposer la digitoxine en this compound et en sucres . Les conditions réactionnelles comprennent généralement :

Hydrolyse acide : Utilisation d'acide chlorhydrique ou d'acide sulfurique à des températures élevées.

Hydrolyse enzymatique : Utilisation d'enzymes spécifiques qui ciblent les liaisons glycosidiques dans la digitoxine.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction à partir de feuilles de Digitalis lanata. Les feuilles sont soumises à une extraction méthanolique, suivie de procédés de purification tels que la chromatographie pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La digitoxigénine subit diverses réactions chimiques, notamment :

Oxydation : Introduction de groupes hydroxyle à des positions spécifiques.

Réduction : Conversion de doubles liaisons en liaisons simples.

Substitution : Remplacement de groupes fonctionnels par d'autres.

Réactifs et conditions courants :

Oxydation : Utilisation de réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Utilisation d'hydrogène gazeux avec un catalyseur au palladium.

Substitution : Utilisation d'agents halogénants tels que le chlorure de thionyle pour la chloration.

Principaux produits formés :

Oxydation : Formation de dérivés hydroxylés tels que la 11α-hydroxythis compound.

Réduction : Production de formes réduites avec des doubles liaisons modifiées.

Substitution : Génération de dérivés halogénés.

4. Applications de recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme matière première pour la synthèse d'autres cardénolides et glycosides.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les activités enzymatiques.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant la pompe membranaire Na-K-ATPase. Cette inhibition conduit à une augmentation des concentrations intracellulaires de sodium et de calcium, favorisant l'activation de protéines contractiles telles que l'actine et la myosine . Le composé affecte également le potentiel membranaire mitochondrial et induit la production d'espèces réactives de l'oxygène, contribuant à ses effets thérapeutiques .

Composés similaires :

Digitoxine : Un glycoside cardiaque ayant une demi-vie plus longue que la this compound.

Digoxine : Un autre glycoside cardiaque ayant des utilisations thérapeutiques similaires mais une pharmacocinétique différente.

Thévétigénine : Un cardénolide ayant des caractéristiques structurales similaires.

Comparaison : La this compound est unique en raison de son motif d'hydroxylation spécifique et de son rôle d'aglycone de la digitoxine. Comparée à la digitoxine et à la digoxine, la this compound possède des propriétés pharmacologiques distinctes et un mécanisme d'action différent .

La structure unique et les applications diverses de la this compound en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Comparaison Avec Des Composés Similaires

Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.

Digoxin: Another cardiac glycoside with similar therapeutic uses but different pharmacokinetics.

Thevetigenin: A cardenolide with similar structural features.

Comparison: Digitoxigenin is unique due to its specific hydroxylation pattern and its role as an aglycon of digitoxin. Compared to digitoxin and digoxin, digitoxigenin has distinct pharmacological properties and a different mechanism of action .

Digitoxigenin’s unique structure and diverse applications make it a valuable compound in various fields of research and industry.

Propriétés

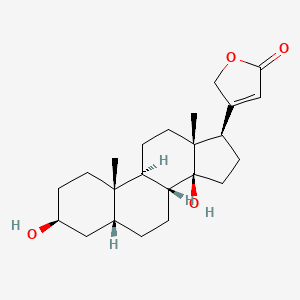

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUSOXSLKTKJQ-CESUGQOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162276 | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-62-4 | |

| Record name | Digitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitoxigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.